([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)acetic acid

Physicochemical profiling Lipophilicity optimization Medicinal chemistry

This precise triazolo[4,3-b]pyridazin-6-yloxy isomer features a unique hydrogen-bond acceptor ether linkage distinct from 3-yl or thio analogs, ensuring regioselective derivatization. Fragment-likeness (MW 194.15; LogP -0.59) enables polar pocket targeting. The carboxylic acid handle is ideal for HATU/EDCI amide coupling to explore c-Met kinase SAR or herbicidal activity.

Molecular Formula C7H6N4O3
Molecular Weight 194.15 g/mol
CAS No. 842972-47-8
Cat. No. B1307294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)acetic acid
CAS842972-47-8
Molecular FormulaC7H6N4O3
Molecular Weight194.15 g/mol
Structural Identifiers
SMILESC1=CC(=NN2C1=NN=C2)OCC(=O)O
InChIInChI=1S/C7H6N4O3/c12-7(13)3-14-6-2-1-5-9-8-4-11(5)10-6/h1-2,4H,3H2,(H,12,13)
InChIKeyKCCUGNPBQXGXGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)acetic acid (CAS 842972-47-8) Procurement and Technical Profile


([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)acetic acid (CAS 842972-47-8) is a heterocyclic building block characterized by a fused triazolo-pyridazine core linked via an ether bond to an acetic acid moiety . The compound possesses the molecular formula C₇H₆N₄O₃ and a molecular weight of 194.15 g/mol . Its physicochemical properties include a calculated LogP of -0.59 , an achiral stereochemistry profile, and a physical state as a solid at 20°C . The carboxylic acid functionality and the electron-deficient heteroaromatic scaffold render this compound a versatile intermediate for derivatization in medicinal chemistry and agrochemical research programs .

Procurement Risk: Why Generic Substitution of ([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)acetic Acid Is Not Straightforward


In procurement workflows, this compound is often miscategorized as a generic 'triazolopyridazine' or 'pyridazinyl acetic acid' building block, leading to potential substitution with structurally similar analogs. However, the precise substitution pattern—specifically the 6-yloxy ether linkage versus the 3-yl substitution or the 6-ylsulfanyl/thio variants—imparts distinct electronic and steric properties that critically influence downstream reaction outcomes, binding affinities, and physicochemical profiles [1]. Unlike analogs that substitute the oxygen linker with sulfur or nitrogen, the oxygen atom in this compound introduces a unique hydrogen-bond acceptor capability and a specific rotational degree of freedom that cannot be replicated by alternative linkers [2]. Furthermore, the specific positional isomerism on the triazolo[4,3-b]pyridazine core dictates the regioselectivity of subsequent functionalization steps, meaning that substitution with a regioisomeric analog will yield a divergent synthetic trajectory and potentially inactive final compounds .

Quantitative Differentiation Evidence for ([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)acetic Acid (CAS 842972-47-8)


LogP Differential Versus Amino and Thio Analogs Affects Bioavailability and Assay Performance

The 6-yloxy substitution confers a distinct lipophilicity profile compared to closely related analogs, a critical determinant for passive membrane permeability and solubility in biological assays . The target compound exhibits a calculated LogP value of -0.59, whereas the 6-ylamino analog (3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid is expected to have a different LogP due to the presence of an amino group capable of hydrogen-bond donation and protonation states . This LogP differential directly impacts compound partitioning in cellular assays and may account for divergent apparent potency readouts that are unrelated to target engagement [1].

Physicochemical profiling Lipophilicity optimization Medicinal chemistry

Synthetic Accessibility: Oxygen Linker Provides Broader Functional Group Tolerance Than Sulfur Linker

The ether linkage in the target compound offers superior stability and broader functional group tolerance during derivatization compared to thioether-containing analogs [1]. The 6-ylsulfanyl analog 2-({3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)acetic acid (CAS 1179379-45-3) contains a sulfur linker that is susceptible to oxidation to sulfoxide or sulfone under standard reaction conditions, and the sulfur atom can act as a leaving group or participate in unwanted side reactions during metal-catalyzed cross-couplings . In contrast, the oxygen ether of the target compound is chemically inert to oxidation under mild conditions and does not interfere with palladium-catalyzed transformations [2].

Synthetic chemistry Functional group compatibility Library synthesis

Triazolopyridazine Scaffold Class-Level Antiproliferative Activity in Cancer Cell Lines

While direct biological data for the target compound (CAS 842972-47-8) is absent from public repositories, the [1,2,4]triazolo[4,3-b]pyridazine scaffold class has demonstrated quantifiable antiproliferative activity across multiple cancer cell lines, establishing the core as a validated pharmacophore for medicinal chemistry programs [1]. In a 2023 study, 25 novel 1,2,4-triazolo[4,3-b]pyridazine derivatives were evaluated against K562, MV4-11, G361, and HCC827 cell lines, with the lead compound 8l achieving an IC₅₀ of 1.5 μM against MV4-11 acute myeloid leukemia cells [2]. Across the series, almost all synthesized compounds were active against MV4-11 below 25 μM, demonstrating the scaffold's inherent activity against this hematological malignancy model [3].

Anticancer research Kinase inhibition Cell-based assays

3,6-Diaryltriazolopyridazine Subclass Demonstrates Potent Antitubulin Activity Comparable to Combretastatin A-4

In a more structurally elaborated subclass, 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines have demonstrated potent antitubulin activity that is directly comparable to the well-established reference compound combretastatin A-4 (CA-4) [1]. The lead compound 4q exhibited IC₅₀ values of 0.014 μM, 0.008 μM, and 0.012 μM against SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma) cell lines, respectively [2]. Notably, this activity profile is comparable to CA-4, which displayed IC₅₀ values ranging from 0.009 to 0.012 μM across the same or similar cell lines, indicating that appropriately substituted triazolopyridazines can achieve benchmark-level potency [3].

Antitubulin agents Microtubule dynamics Antiproliferative screening

Procurement-Grade Application Scenarios for ([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)acetic Acid (CAS 842972-47-8)


Medicinal Chemistry: Building Block for Kinase-Targeted Library Synthesis

Based on the demonstrated antiproliferative activity of the 1,2,4-triazolo[4,3-b]pyridazine scaffold against MV4-11 acute myeloid leukemia cells with IC₅₀ values below 25 μM across multiple derivatives, this compound serves as an optimal starting material for amide coupling library generation [1]. The carboxylic acid moiety enables rapid diversification into amide libraries via standard HATU or EDCI-mediated coupling with primary or secondary amines, allowing SAR exploration of substituent effects on kinase inhibition profiles .

Fragment-Based Drug Discovery (FBDD): Hydrophilic Heteroaromatic Fragment

With a molecular weight of 194.15 g/mol, a calculated LogP of -0.59, and 3 rotatable bonds, this compound conforms to established fragment-likeness guidelines (Rule of Three: MW < 300, ClogP ≤ 3, ≤ 3 rotatable bonds, ≤ 3 H-bond donors, ≤ 3 H-bond acceptors) [1]. The negative LogP value positions this compound as a hydrophilic fragment suitable for targeting polar binding pockets or solvent-exposed regions of protein targets, complementing more lipophilic fragment libraries .

Agrochemical Research: Scaffold for Herbicide Discovery Programs

The triazolopyridazine core has been evaluated for herbicidal activity through inhibition of key enzymes involved in plant growth and development [1]. The 6-yloxyacetic acid substitution pattern introduces a carboxylic acid handle that can be further derivatized into esters or amides to modulate lipophilicity and foliar uptake properties, critical parameters for optimizing herbicidal efficacy and environmental fate profiles .

Chemical Biology: Tool Compound for Investigating c-Met Kinase Biology

Given that certain 1,2,4-triazolo[4,3-b]pyridazine derivatives have demonstrated c-Met kinase inhibitory activity comparable to the established drug foretinib (reported IC₅₀ of 0.090 μM for related compounds), this building block can be incorporated into probe synthesis efforts targeting the c-Met signaling pathway [1]. The carboxylic acid group offers a conjugation point for biotin or fluorophore attachment, enabling the development of chemical probes for target engagement studies and cellular imaging applications .

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